![molecular formula C10H18N2O4 B2689705 Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate CAS No. 901335-46-4](/img/structure/B2689705.png)
Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It is a piperidine derivative that is commonly used as a building block in the synthesis of various biologically active compounds.
Scientific Research Applications
Role in Drug Design
Piperidines, including Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis of Biologically Active Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate, is an important task of modern organic chemistry .
Biological Evaluation of Potential Drugs
Piperidines, including Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate, are involved in the discovery and biological evaluation of potential drugs .
Synthesis of Novel Heterocyclic Amino Acids
Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate can be used in the synthesis of novel heterocyclic amino acids . These amino acids can serve as achiral and chiral building blocks .
Inhibitors of Neuronal and Glial γ-Aminobutyric Acid (GABA) Uptake
Piperidine-containing compounds, such as Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate, can act as potent inhibitors of neuronal and glial γ-aminobutyric acid (GABA) uptake .
Agonists of Ionotropic Glutamate Receptors
Piperidine-containing compounds can act as agonists of both the N-methyl-D-aspartate (NMDA) and non-NMDA ionotropic glutamate receptors .
Reactant for C-2 Arylation of Piperidines
Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate can be used as a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .
properties
IUPAC Name |
methyl 4-[(methoxycarbonylamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-15-9(13)11-7-8-3-5-12(6-4-8)10(14)16-2/h8H,3-7H2,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAWYSBPIWSUSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1CCN(CC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.